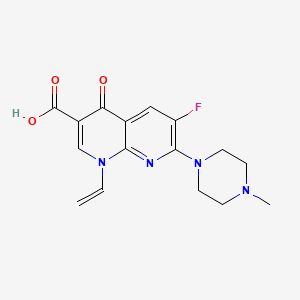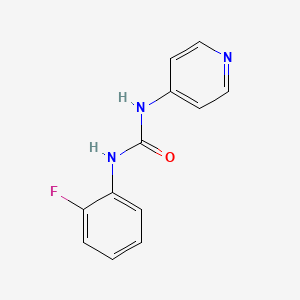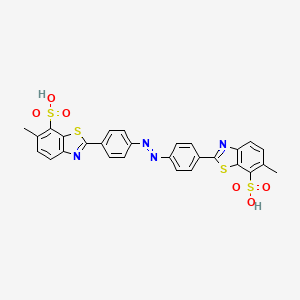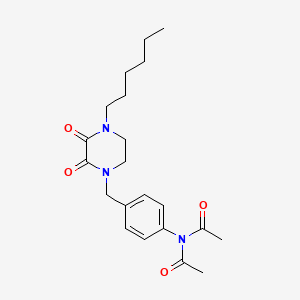
N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
科学的研究の応用
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and thiourea groups may play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Known for its use in genetic studies and enzyme inhibition.
N,N’-Diphenylthiourea: Used as a vulcanization accelerator in the rubber industry.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Investigated for its potential therapeutic properties.
Uniqueness
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific molecular structure, which may confer distinct chemical and biological properties
特性
CAS番号 |
74787-70-5 |
|---|---|
分子式 |
C14H22N2OS |
分子量 |
266.40 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)13(12-7-4-3-5-8-12)16-14(18)15-9-6-10-17/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H2,15,16,18) |
InChIキー |
BSYMIAGTQSNAKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)NC(=S)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
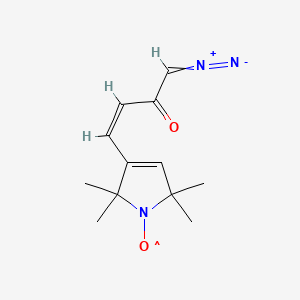
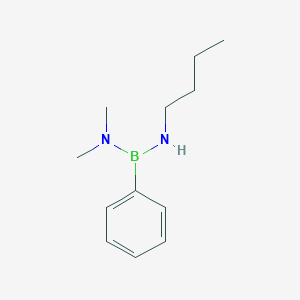
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
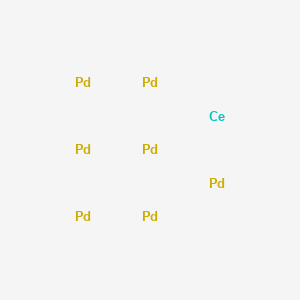
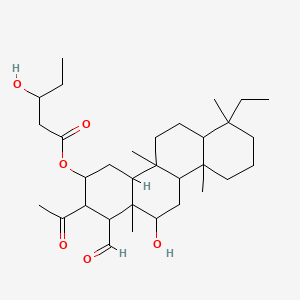
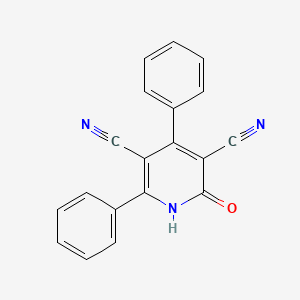
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

